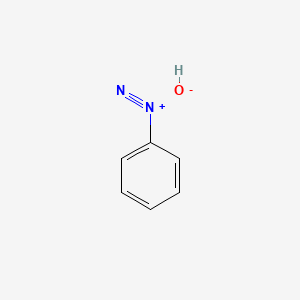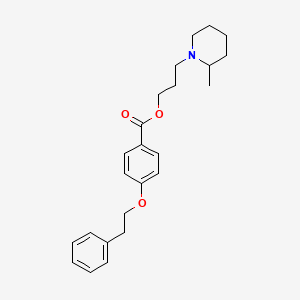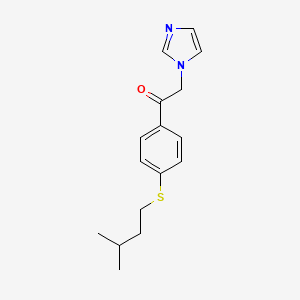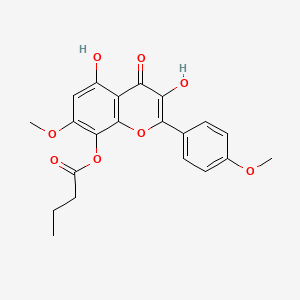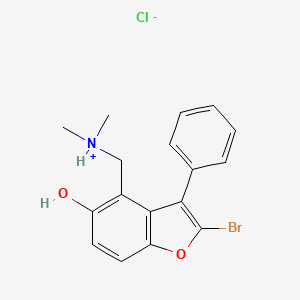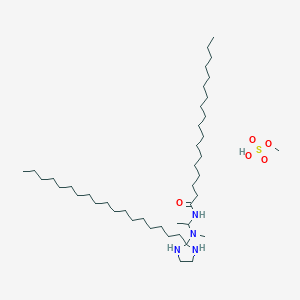![molecular formula C22H18N2O3 B13763393 9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy- CAS No. 52869-31-5](/img/structure/B13763393.png)
9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy- is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications. This particular compound is characterized by its unique structure, which includes a dimethylamino group and a hydroxy group attached to the anthracenedione core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy- typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, anthracene, undergoes nitration to form 9,10-dinitroanthracene.
Reduction: The dinitro compound is then reduced to 9,10-diaminoanthracene.
Diazotization and Coupling: The diamino compound is diazotized and coupled with 4-(dimethylamino)phenol to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into various hydroquinone derivatives.
Substitution: The presence of amino and hydroxy groups allows for various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have applications in dyes, pigments, and pharmaceuticals.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of various dyes and pigments. Its unique structure allows for the formation of vibrant colors, making it valuable in the textile and printing industries.
Biology
In biological research, the compound is studied for its potential as an anticancer agent. Its ability to intercalate with DNA and induce apoptosis in cancer cells makes it a promising candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their antimicrobial and anti-inflammatory properties. They are also investigated for their potential use in photodynamic therapy.
Industry
Industrially, the compound is used in the production of high-performance pigments and dyes. Its stability and vibrant color make it suitable for various applications, including coatings, plastics, and inks.
作用機序
The mechanism of action of 9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy- involves its interaction with cellular components. The compound can intercalate with DNA, disrupting the replication process and inducing apoptosis in cancer cells. It also interacts with various enzymes and proteins, inhibiting their activity and leading to cell death.
類似化合物との比較
Similar Compounds
- 9,10-Anthracenedione, 1-amino-2-methyl-
- 9,10-Anthracenedione, 1-amino-2,4-dibromo-
- 9,10-Anthracenedione, 2-(1,1-dimethylethyl)-
- 9,10-Anthracenedione, 1,4-bis(methylamino)-
Uniqueness
Compared to similar compounds, 9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy- stands out due to its unique combination of functional groups. The presence of both dimethylamino and hydroxy groups enhances its reactivity and allows for a broader range of chemical modifications. This makes it particularly valuable in the synthesis of specialized dyes and pharmaceuticals.
特性
CAS番号 |
52869-31-5 |
|---|---|
分子式 |
C22H18N2O3 |
分子量 |
358.4 g/mol |
IUPAC名 |
1-[4-(dimethylamino)anilino]-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H18N2O3/c1-24(2)14-9-7-13(8-10-14)23-17-11-12-18(25)20-19(17)21(26)15-5-3-4-6-16(15)22(20)27/h3-12,23,25H,1-2H3 |
InChIキー |
UWDPSTRFRZUJGZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


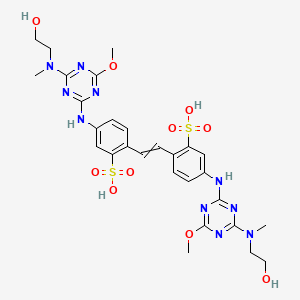

![9-Octadecenoic acid (9Z)-, [[2-[bis(2-hydroxypropyl)amino]ethyl]imino]bis(1-methyl-2,1-ethanediyl) ester](/img/structure/B13763337.png)
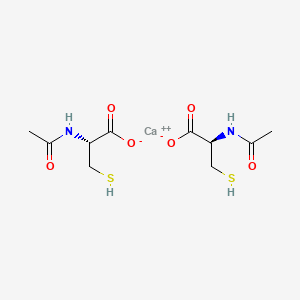
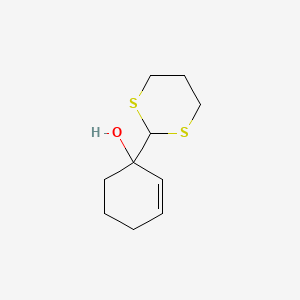

![Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13763363.png)
